N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Description

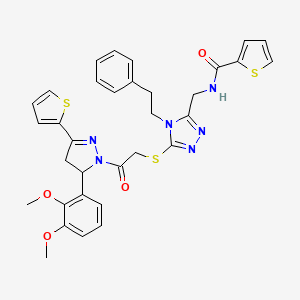

This compound features a hybrid heterocyclic architecture combining pyrazoline, triazole, and thiophene moieties, linked via sulfur-containing bridges. The 2,3-dimethoxyphenyl group may enhance lipophilicity and membrane permeability, while the thiophene rings could contribute to π-π stacking interactions in biological systems. Current synthesis routes for analogous compounds involve multi-step protocols, including oxime formation, cyclization, and carboxamide coupling (e.g., via thioether linkages) .

Properties

IUPAC Name |

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N6O4S3/c1-42-26-12-6-11-23(31(26)43-2)25-19-24(27-13-7-17-44-27)37-39(25)30(40)21-46-33-36-35-29(20-34-32(41)28-14-8-18-45-28)38(33)16-15-22-9-4-3-5-10-22/h3-14,17-18,25H,15-16,19-21H2,1-2H3,(H,34,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFRKJHFQSRQQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)C5=CC=CS5)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N6O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of approximately 696.85 g/mol. The structure includes multiple bioactive motifs such as pyrazole and triazole rings, which are often associated with various therapeutic activities. The presence of thiophene and carboxamide groups further enhances its biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₃₆H₃₆N₆O₅S₂ |

| Molecular Weight | 696.85 g/mol |

| LogP | 6.3684 |

| Polar Surface Area | 100.603 Ų |

| Hydrogen Bond Acceptors | 11 |

| Hydrogen Bond Donors | 1 |

Anti-inflammatory Activity

Research indicates that compounds featuring the pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, derivatives similar to N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-y)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies demonstrate that certain derivatives exhibit notable activity against pathogens such as E. coli and S. aureus. The presence of specific functional groups appears crucial for enhancing antimicrobial efficacy .

The biological activity of N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-y)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is likely mediated through interactions with various molecular targets. Its ability to form hydrogen bonds and engage in π–π stacking enhances its affinity for target proteins involved in inflammatory and microbial pathways.

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of this compound and assessing their biological activities:

- Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-alpha and IL-6 production in vitro. Results showed up to 85% inhibition at specific concentrations .

- Antimicrobial Testing : Compounds were screened against multiple bacterial strains using standard methods. One derivative demonstrated effective inhibition comparable to traditional antibiotics.

- Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications in the thiophene and triazole moieties significantly influenced their biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bioactivity and Functional Performance

Limited direct bioactivity data exist for the target compound, but inferences can be drawn from structurally related molecules:

*Estimated based on analogous synthesis protocols.

Activity Trends :

- Thiadiazole-carboxamides : Exhibit moderate enzyme inhibition (72% at 50 µg/ml) attributed to thioamide and aromatic interactions .

- Isoxazole-carboxamides : Demonstrate potent anticancer activity (IC50: 8 µM) due to isoxazole’s electron-deficient core enhancing target binding .

- Target Compound : The pyrazoline-triazole-thiophene ensemble may synergize multiple binding modes (e.g., hydrogen bonding via triazole, hydrophobic interactions via dimethoxyphenyl), though synthetic challenges (e.g., steric hindrance) could reduce yield compared to simpler analogs.

Structural Elucidation and Computational Methods

Crystallographic refinement using SHELXL is standard for similar compounds, enabling precise determination of bond lengths and angles in heterocycles . The target compound’s size and flexibility may necessitate advanced techniques like twinned-data refinement or high-resolution X-ray diffraction, as employed in macromolecular SHELX applications .

Q & A

Q. What synthetic strategies are effective for constructing the pyrazole and triazole cores in this compound?

The pyrazole and triazole rings can be synthesized via cyclocondensation reactions. For example, pyrazole derivatives are often formed by reacting hydrazines with β-diketones or α,β-unsaturated carbonyl compounds under reflux in ethanol or DMF . Triazole rings (e.g., 1,2,4-triazole) may be generated via intramolecular cyclization of thiosemicarbazides or through copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Key steps include optimizing reaction time (e.g., 7–20 hours) and solvent polarity to improve yields (60–80%) .

Q. How can spectroscopic methods (IR, NMR, MS) confirm the structural integrity of this compound?

- IR : Look for characteristic peaks such as C=O (1650–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S (650–750 cm⁻¹) bonds to confirm functional groups .

- ¹H-NMR : Identify proton environments, e.g., thiophene protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and diastereotopic protons in dihydro-pyrazole rings (δ 3.5–4.5 ppm) .

- MS : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of CO or S-containing groups) validate molecular weight and substituent stability .

Q. What purification techniques are optimal for isolating this compound?

Recrystallization from ethanol/water (4:1) or DMF effectively removes unreacted starting materials and byproducts, yielding high-purity crystals (melting points 160–280°C) . Column chromatography with silica gel and ethyl acetate/hexane mixtures (50:50) is recommended for complex intermediates .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 2,3-dimethoxyphenyl vs. 4-methoxyphenyl) influence biological activity?

Substituents on aromatic rings modulate electron density, affecting binding to biological targets. For example, 2,3-dimethoxy groups enhance π-π stacking with enzyme active sites compared to para-substituted analogs, as observed in antimicrobial assays . Computational studies (e.g., DFT) can predict charge distribution and guide rational design .

Q. What mechanistic pathways explain the formation of sulfur-containing linkages (e.g., thioether bonds)?

Thioether bonds (C-S-C) form via nucleophilic substitution between thiols and alkyl halides or Michael addition to α,β-unsaturated carbonyls. For example, reaction of thiophene-2-thiol with 2-oxoethyl intermediates in basic media (NaOH/ethanol) yields stable thioether bonds, confirmed by ¹H-NMR coupling patterns (J = 8–12 Hz) .

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved?

Anomalous NMR splitting may arise from restricted rotation (e.g., in triazole rings) or diastereomerism. Variable-temperature NMR or 2D-COSY experiments can distinguish dynamic effects from stereoisomerism. For example, dihydro-pyrazole protons show distinct splitting at low temperatures due to hindered rotation .

Q. What in vitro assays are suitable for evaluating this compound’s antimicrobial potential?

Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values (µg/mL) with reference drugs like ciprofloxacin. Triazole-thiophene hybrids often exhibit enhanced activity due to membrane disruption or enzyme inhibition .

Q. How can non-covalent interactions (e.g., hydrogen bonding, π-stacking) be exploited in crystal engineering?

X-ray crystallography reveals that methoxy and thiophene groups engage in CH-π interactions, stabilizing supramolecular assemblies. Solvent polarity (e.g., DMF vs. ethanol) influences crystal packing, as seen in polymorph studies .

Methodological Guidance

Designing a SAR study for triazole-pyrazole hybrids

- Step 1 : Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) on the phenyl and thiophene rings.

- Step 2 : Characterize compounds using HPLC (purity >95%) and HRMS.

- Step 3 : Test bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with electronic parameters (Hammett σ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.